molecular formula C10H17N2O2 B10779155 4-Isocyanato tempo

4-Isocyanato tempo

Cat. No.: B10779155
M. Wt: 197.25 g/mol
InChI Key: AFKJGEYABDPEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isocyanato TEMPO can be synthesized from 4-amino TEMPO. The process involves the reaction of 4-amino TEMPO with phosgene or triphosgene to form this compound. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent the decomposition of the isocyanate group .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as laboratory preparation but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanato TEMPO undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

4-Isocyanato TEMPO exerts its effects through its stable nitroxide radical. The nitroxide radical can interact with various molecular targets, including nucleic acids and proteins, leading to changes in their structure and dynamics. The compound’s ability to undergo spin-labeling allows for the detailed study of molecular interactions and conformational changes using EPR spectroscopy .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H17N2O2

Molecular Weight

197.25 g/mol

InChI

InChI=1S/C10H17N2O2/c1-9(2)5-8(11-7-13)6-10(3,4)12(9)14/h8H,5-6H2,1-4H3

InChI Key

AFKJGEYABDPEDW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)N=C=O)C

Origin of Product

United States

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